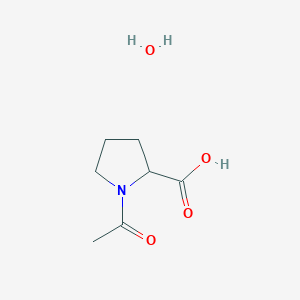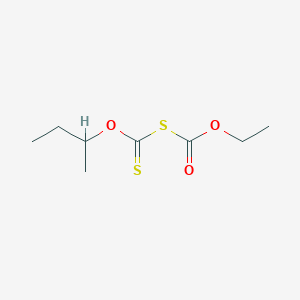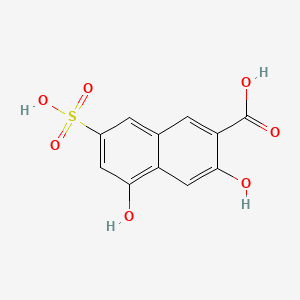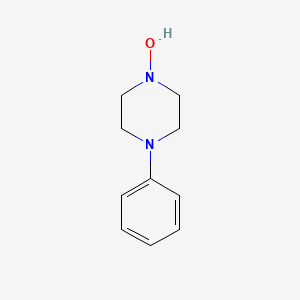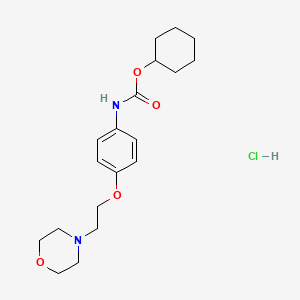
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride is a chemical compound with the molecular formula C19H28N2O4.ClH and a molecular weight of 384.898 . It is also known by its systematic name, carbamic acid, [4-[2-(4-morpholinyl)ethoxy]phenyl]-, cyclohexyl ester, monohydrochloride . This compound is characterized by its achiral nature and lack of defined stereocenters .
Méthodes De Préparation
The preparation of cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride involves the synthesis of the carbamate ester. The synthetic route typically includes the reaction of cyclohexyl isocyanate with 4-(2-morpholinoethoxy)phenol under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride can be compared with other similar compounds, such as:
Cyclohexyl (4-(2-piperidinoethoxy)phenyl)carbamate: This compound has a similar structure but with a piperidinoethoxy group instead of a morpholinoethoxy group.
Cyclohexyl (4-(2-dimethylaminoethoxy)phenyl)carbamate: This compound features a dimethylaminoethoxy group, offering different chemical and biological properties.
Propriétés
Numéro CAS |
94088-64-9 |
|---|---|
Formule moléculaire |
C19H29ClN2O4 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
cyclohexyl N-[4-(2-morpholin-4-ylethoxy)phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c22-19(25-18-4-2-1-3-5-18)20-16-6-8-17(9-7-16)24-15-12-21-10-13-23-14-11-21;/h6-9,18H,1-5,10-15H2,(H,20,22);1H |
Clé InChI |
JGQKZMFKXLKHAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)OCCN3CCOCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




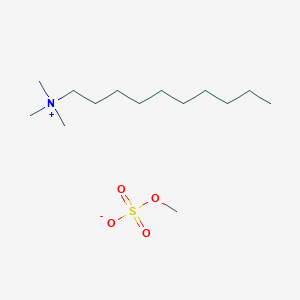
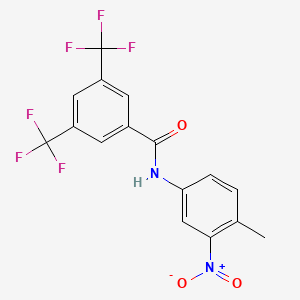

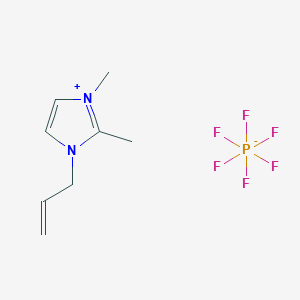
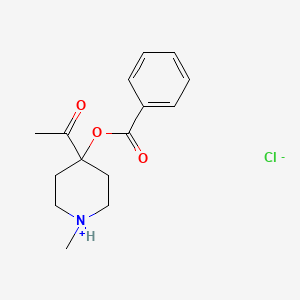

![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)
